molecular formula C21H21NO5 B13462652 (S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepane-3-carboxylic acid

(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepane-3-carboxylic acid

Cat. No.: B13462652
M. Wt: 367.4 g/mol
InChI Key: OZGBLNJLPOQUEL-IBGZPJMESA-N
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Description

(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepane-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazepane ring and the introduction of the Fmoc protecting group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and fine chemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepane-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be used to protect amine groups during peptide synthesis, allowing for selective deprotection and further functionalization. The oxazepane ring can interact with various biological molecules, potentially influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Another compound featuring the Fmoc protecting group, used in similar applications.

    Fmoc-protected amino acids: A broad class of compounds used in peptide synthesis.

Uniqueness

(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepane-3-carboxylic acid is unique due to the presence of the oxazepane ring, which imparts specific chemical and biological properties not found in simpler Fmoc-protected compounds. This uniqueness makes it valuable in specialized synthetic and research applications.

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

(3S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1,4-oxazepane-3-carboxylic acid

InChI

InChI=1S/C21H21NO5/c23-20(24)19-13-26-11-5-10-22(19)21(25)27-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,24)/t19-/m0/s1

InChI Key

OZGBLNJLPOQUEL-IBGZPJMESA-N

Isomeric SMILES

C1CN([C@@H](COC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CN(C(COC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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